2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
The compound 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a tetrahydropyrrolo[1,2-a]pyrazine core fused with a 2,3-dihydrobenzo[dioxin] sulfonyl group and substituted with a 4-ethoxyphenyl moiety. Its molecular formula is C23H24N2O5S (assuming substitution of methoxy with ethoxy in ), with a molecular weight of approximately 440.5 g/mol. Key structural attributes include:
- Tetrahydropyrrolo[1,2-a]pyrazine core: A bicyclic system contributing to conformational rigidity.
- 4-Ethoxyphenyl substituent: Introduces lipophilicity and steric bulk compared to methoxy analogues.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-2-28-18-7-5-17(6-8-18)23-20-4-3-11-24(20)12-13-25(23)31(26,27)19-9-10-21-22(16-19)30-15-14-29-21/h3-11,16,23H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYMZAZJKGXPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Initial reactions may include the formation of sulfonamide intermediates followed by cyclization to form the tetrahydropyrrolo[1,2-a]pyrazine framework. For example, one study synthesized related sulfonamides via the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various arylsulfonyl chlorides under alkaline conditions .
Enzyme Inhibition
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant enzyme inhibitory activities. For instance:
- Acetylcholinesterase Inhibition : Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin showed promising inhibition against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The IC50 values for some derivatives ranged from 5 to 20 µM .
- α-Glucosidase Inhibition : Certain derivatives also displayed inhibitory effects on α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The most potent compounds achieved over 70% inhibition at concentrations as low as 10 µM .
Antimicrobial Activity
The biological profile of related benzodioxane compounds suggests potential antimicrobial properties. A series of benzodioxanone derivatives were tested against both Gram-positive and Gram-negative bacteria and exhibited moderate to potent activity. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the benzodioxane ring significantly affected their antimicrobial efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Alzheimer’s Disease : A specific derivative was evaluated in vitro for its ability to inhibit AChE and showed a significant reduction in acetylcholine degradation in neuronal cell lines. This suggests a potential application in treating cognitive decline associated with Alzheimer’s disease.
- Diabetes Management : Another study focused on the α-glucosidase inhibitory activity of this compound class showed that certain modifications enhanced potency and selectivity towards the enzyme compared to standard antidiabetic medications .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations: Ethoxy vs. Methoxy
Compound B (CAS 899949-29-2, ), a methoxy-substituted analogue, shares the same core structure but replaces the 4-ethoxyphenyl group with a 4-methoxyphenyl moiety. Key differences include:
This substitution may also alter binding affinities in biological targets due to steric effects.
Core Heterocycle Variations
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds such as 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one () feature:
- A tricyclic core with fused thiazole and pyrimidine rings.
- Sulfur-containing heterocycles (thiadiazinone), enhancing electron-withdrawing properties.
- Key differences from Compound A: Greater π-conjugation and rigidity due to the thiazolo-pyrimidine system. Higher polarity due to the triazolothiadiazinone moiety, reducing cell permeability. Synthetic routes involve condensation with monochloroacetic acid or phenyl isothiocyanate, unlike Compound A’s likely sulfonylation pathway.
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which differ from Compound A in:
- Core structure : Imidazo[1,2-a]pyridine vs. pyrrolo[1,2-a]pyrazine.
- Substituents : Nitrophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating).
- Functional groups : Ester and nitrile groups, increasing reactivity and polarity.
| Property | Compound A | Imidazo[1,2-a]pyridine Derivative |
|---|---|---|
| Reactivity | Moderate (sulfonyl stable) | High (nitrile/nitro reactive) |
| Bioavailability | Likely higher (less polar) | Lower (polar groups dominate) |
Sulfonyl Group Comparisons
Compound A ’s sulfonyl-dihydrobenzo[dioxin] group distinguishes it from sulfone-containing compounds like 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines (). The latter’s benzothiazine core lacks the dioxin ring, reducing steric hindrance and altering electronic distribution.
Research Findings and Implications
- Synthetic Accessibility : Compound A ’s synthesis likely parallels methods in and 9, involving sulfonylation of the pyrrolo-pyrazine core.
- Biological Activity : While direct data are unavailable, analogues with sulfonyl and heterocyclic motifs (e.g., ) show antimicrobial activity, suggesting Compound A may target similar pathways.
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
